3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with methoxy and oxadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps. One common approach starts with the preparation of 4-methoxy-3-methylbenzaldehyde, which is then subjected to a series of reactions to introduce the oxadiazole ring and the benzamide group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxy-3-methylbenzoic acid, while reduction of the oxadiazole ring can produce a range of amine derivatives .
Scientific Research Applications
3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and benzamide groups can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-methylphenylboronic acid: Shares the methoxy and methyl groups but lacks the oxadiazole and benzamide functionalities.
3-chloro-4-methoxy-N-(4-methylphenyl)benzamide: Similar structure but with a chlorine atom instead of the oxadiazole ring.
4-methoxy-N-(3-methylphenyl)benzamide: Similar but lacks the oxadiazole ring.
Uniqueness
3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
3-methoxy-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C18H17N3O4/c1-11-9-12(7-8-15(11)24-3)16-17(21-25-20-16)19-18(22)13-5-4-6-14(10-13)23-2/h4-10H,1-3H3,(H,19,21,22) |
InChI Key |
QYFKZLQADHLYCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC)OC |
Origin of Product |
United States |
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